molecular formula C17H27N3O6 B2842814 tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate CAS No. 165062-56-6

tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate

Cat. No. B2842814
CAS RN: 165062-56-6
M. Wt: 369.418
InChI Key: ZYCZFTGHOVFXLZ-UHFFFAOYSA-N
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Description

This compound is a derivative of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is used as a protecting group for amines in organic synthesis . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Molecular Structure Analysis

The molecular structure of such compounds often involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .


Chemical Reactions Analysis

The chemical reactions involving such compounds often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .

Scientific Research Applications

Building Units in Photoactive Molecules

This compound can be used as a building unit in the preparation of diverse photoactive molecules . These molecules are interesting as they can be used in light-sensitive supramolecular systems, which could have different applications as smart materials .

Synthesis of Diarylethene Amino Acids

The compound can be used in the synthesis of diarylethene amino acids . These amino acids can be used in the further enhancement of diversity in designing different routes to photoactive peptides .

Precursor to Biologically Active Natural Products

The compound can serve as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities and can be used in the development of new drugs .

Synthesis of Photoactive Peptides

The compound can be used in the synthesis of photoactive peptides . These peptides are interesting as building units in light-sensitive supramolecular systems, which could have different applications as smart materials .

Synthesis of Protected Pyrroloproline

The compound can be used in the synthesis of protected pyrroloproline . This is a useful building block in the synthesis of several novel organic compounds.

Use in Flow Microreactor Systems

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Mechanism of Action

Target of Action

It is known that tert-butyl esters, such as this compound, are often used in peptide synthesis . They are typically used as protected forms of amino acids, which suggests that their targets could be enzymes or receptors that interact with these amino acids.

Mode of Action

The compound acts as a protected form of an amino acid in peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino part of the amino acid, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions when the desired reactions have taken place .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the formation of dipeptides in peptide synthesis . The compound, acting as a protected form of an amino acid, allows for controlled peptide synthesis, preventing unwanted reactions from occurring .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability and reactivity can be influenced by the pH of the environment, as the Boc group is removed under acidic conditions .

Safety and Hazards

Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Future Directions

To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

tert-butyl 4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCZFTGHOVFXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate

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